1-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted at position 1 with a 4-methoxyphenyl group and at position 4 with a piperazine-1-carbonyl moiety. The piperazine ring is further substituted with another 4-methoxyphenyl group.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-29-20-7-3-18(4-8-20)24-11-13-25(14-12-24)23(28)17-15-22(27)26(16-17)19-5-9-21(30-2)10-6-19/h3-10,17H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOADXHDTYFORZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyrrolidin-2-one core, which is substituted with methoxyphenyl and piperazine moieties. The molecular formula is with a molecular weight of approximately 402.51 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O3 |
| Molecular Weight | 402.51 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives exhibiting similar piperazine and methoxyphenyl substitutions have shown significant cytotoxicity against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values for these compounds were reported to be lower than that of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity associated with related thiazole-bearing compounds. For example, certain analogues demonstrated substantial anticonvulsant effects in animal models, suggesting that modifications in the piperazine moiety may enhance efficacy against seizure disorders . The SAR analysis indicated that specific substitutions on the phenyl rings significantly influence anticonvulsant activity.
Neuroprotective Effects
In vivo studies have demonstrated that compounds similar to this compound exhibit neuroprotective properties. For instance, one study reported that a related compound significantly prolonged survival times in mice subjected to acute cerebral ischemia, highlighting its potential for treating neurodegenerative conditions .
Case Studies
- Anticancer Activity :
- Neuroprotection :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Pyrrolidin-2-one Core : Essential for maintaining biological activity.
- Methoxy Substituents : Enhance lipophilicity and receptor binding affinity.
- Piperazine Moiety : Critical for interaction with biological targets such as serotonin receptors and may influence pharmacokinetics.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperazine Substitution Variants
Table 1: Key Structural Variations in Piperazine Substituents
- Trifluoromethyl Analogs : The trifluoromethyl group (e.g., ) increases metabolic stability and binding affinity due to its electron-withdrawing nature and lipophilicity.
- Chloro/Nitro Substituents : Electron-withdrawing groups (e.g., ) may reduce bioavailability but serve as intermediates for further functionalization.
- Benzamidoethyl Derivatives : Compounds like p-MPPI exhibit competitive antagonism at serotonin receptors, suggesting the target compound may share similar pharmacological pathways .
Core Heterocycle Modifications
Table 2: Variations in Core Heterocycles
- Pyrazole/Pyrimidine Derivatives : These heterocycles () may improve metabolic stability or target kinase pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
